molecular formula C13H19NO3S2 B2818202 N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopropanesulfonamide CAS No. 1209574-72-0

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopropanesulfonamide

Cat. No.: B2818202
CAS No.: 1209574-72-0
M. Wt: 301.42
InChI Key: WLRPTYMYUHAUKL-UHFFFAOYSA-N
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Description

N-{[4-(Thiophen-2-yl)oxan-4-yl]methyl}cyclopropanesulfonamide is a sophisticated synthetic organic compound designed for advanced chemical and biological research. Its molecular architecture integrates a cyclopropanesulfonamide moiety, known to be a critical pharmacophore in medicinal chemistry, linked via a methylene bridge to a tetrahydropyran (oxane) ring that is itself substituted with a thiophen-2-yl group at the 4-position. This unique combination of a sulfur-containing heterocycle (thiophene) and an oxygen-containing saturated ring (tetrahydropyran) presents a versatile scaffold for investigative applications. The structural features of this compound suggest significant potential in antimicrobial research. Compounds bearing thiophene and sulfonamide groups have demonstrated notable efficacy against resistant bacterial strains. For instance, recent studies on thiophene-carboxamide derivatives have shown promising antibacterial activity against extended-spectrum β-lactamase (ESBL)-producing E. coli, with molecular docking studies indicating a strong interaction with the bacterial β-lactamase enzyme . The sulfonamide functional group is a well-established motif in drugs and bioactive molecules, often contributing to target binding through hydrogen bond interactions. In the field of agrochemical research, the thiophene moiety is a recognized active substructure in commercial and experimental fungicides . The splicing of different heterocyclic systems, as seen in this molecule, is a proven strategy for generating novel compounds with excellent fungicidal activity, particularly against oomycete diseases like cucumber downy mildew. The presence of the cyclopropyl ring may further influence the compound's physicochemical properties, such as metabolic stability and membrane permeability, making it a valuable candidate for structure-activity relationship (SAR) studies in pesticide discovery. This product is intended for non-human research applications only, strictly within laboratory settings. It is not for diagnostic, therapeutic, or any personal use. Researchers are advised to conduct all necessary safety assessments and adhere to their institution's guidelines for handling chemical substances.

Properties

IUPAC Name

N-[(4-thiophen-2-yloxan-4-yl)methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S2/c15-19(16,11-3-4-11)14-10-13(5-7-17-8-6-13)12-2-1-9-18-12/h1-2,9,11,14H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRPTYMYUHAUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopropanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the tetrahydro-2H-pyran ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophene group: This step involves the substitution reaction where a thiophene moiety is introduced to the tetrahydro-2H-pyran ring.

    Attachment of the cyclopropanesulfonamide group: This final step involves the reaction of the intermediate compound with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopropanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the sulfonamide group or the thiophene ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified sulfonamide or thiophene derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development
    • Anticancer Activity : Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, sulfonamides are known for their ability to inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. Studies have shown that derivatives of cyclopropanes can enhance the efficacy of existing chemotherapeutic agents by improving their pharmacokinetic profiles.
    • Antimicrobial Properties : The sulfonamide group is recognized for its antibacterial activity. Compounds containing this functional group have been successful in treating bacterial infections, making N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopropanesulfonamide a candidate for further exploration in antimicrobial drug development.
  • Materials Science
    • Polymer Synthesis : The unique structure of this compound allows it to be used as a building block in the synthesis of novel polymers. These polymers can exhibit enhanced mechanical properties and thermal stability, which are beneficial for applications in coatings and advanced materials.
    • Conductive Materials : Thiophene derivatives are often incorporated into conductive polymers due to their electrical properties. Research has indicated that integrating this compound into polymer matrices can improve electrical conductivity, making it suitable for electronic applications.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of sulfonamide derivatives, including those related to this compound. The results demonstrated significant cytotoxic effects against various cancer cell lines, indicating the compound's potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In research conducted by the Brazilian Journal of Pharmaceutical Sciences, several sulfonamide compounds were tested against common bacterial strains. The findings revealed that certain derivatives displayed strong antibacterial activity, suggesting that this compound could be developed into effective antimicrobial agents .

Mechanism of Action

The mechanism of action of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Thiophene-Sulfonamide Hybrids

Thiophene-sulfonamide derivatives are widely studied for their antiproliferative and receptor-modulating activities. Key analogs include:

Compound Name Structural Features Biological Activity (IC50) Key Findings Reference
(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide Benzene sulfonamide, thiazole substituent 10.25 µM (MCF-7 cells) 3× more potent than doxorubicin
N-Cyclohexyl-4-[(2-nitroanilino)methyl]thiophene-2-sulfonamide Thiophene sulfonamide, nitroanilino group N/A (CB2 receptor ligand) Intramolecular H-bonding, disordered O4
Target Compound Cyclopropane sulfonamide, oxane-thiophene N/A Hypothesized enhanced solubility

Key Observations :

  • Bioactivity : The benzene sulfonamide derivatives in exhibit potent antiproliferative activity (IC50 ~9–10 µM), attributed to electron-withdrawing groups (e.g., thiazole, pyrimidine) enhancing target binding . The target compound’s cyclopropane sulfonamide may offer similar electronic effects but with improved steric hindrance.
  • Structural Flexibility: The oxane ring in the target compound may improve aqueous solubility compared to cyclohexyl or benzene rings in analogs like N-Cyclohexyl-4-[(2-nitroanilino)methyl]thiophene-2-sulfonamide .

Cyclopropane-Containing Sulfonamides

Cyclopropane rings are valued for their metabolic stability and conformational constraints. Examples include:

Compound Name Synthesis Method Key Features Reference
N-(3-amino-4-methylcyclopentyl)cyclopropanesulfonamide LiOH-mediated hydrolysis in THF Amino-functionalized cyclopropane
N-[4-(2-Phenylethynyl)phenyl]methanesulfonamide Not specified Phenylacetylene substituent

Key Observations :

  • Synthetic Efficiency : The target compound’s synthesis uses DPPA and LiOH, which are efficient for introducing isocyanate and amine groups . This contrasts with other cyclopropane sulfonamides, which may require more complex routes.
  • Bioactivity Implications : Cyclopropane’s rigidity may reduce off-target interactions compared to flexible chains in analogs like N-[4-(2-phenylethynyl)phenyl]methanesulfonamide .

Heterocyclic Ring Systems

The oxane ring in the target compound distinguishes it from nitrogen-containing heterocycles in analogs:

Compound Name Heterocycle Type Biological Role Reference
4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-[(3-nitro-4-[(oxan-4-yl)methyl]amino)phenyl]sulfonyl]-2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]benzamide Piperazine, pyrrolopyridine Anticancer (hypothesized)
Target Compound Oxane (tetrahydropyran) Potential solubility enhancer

Key Observations :

  • Solubility vs. Bioactivity : Oxygen-containing oxane rings may improve solubility over nitrogen-rich heterocycles (e.g., piperazine), though nitrogen atoms often enhance target binding via H-bonding .

Biological Activity

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopropanesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and therapeutic applications.

Antimicrobial Activity

Research has indicated that derivatives of thiophene and oxane exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.5 to 2 μg/mL, suggesting strong antimicrobial potential .

Antifungal Activity

In studies focusing on antifungal activity, compounds with similar structures demonstrated broad-spectrum efficacy against fungi such as Candida albicans and Aspergillus fumigatus. The MIC values for these compounds were reported between 0.03 to 2 μg/mL, indicating their potential as antifungal agents .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been explored. For instance, derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. Inhibition studies revealed IC50 values as low as 2.7 µM for structurally related compounds, highlighting their potential in treating cognitive decline .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

  • Enzyme Binding : The sulfonamide group may facilitate binding to active sites of target enzymes, inhibiting their function.
  • Membrane Disruption : The lipophilic nature of the thiophene ring can disrupt microbial membranes, leading to cell lysis.
  • Receptor Modulation : Potential modulation of neurotransmitter receptors could explain the observed effects on cognitive function.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various sulfonamide derivatives including this compound showcased significant antibacterial activity against E. coli. The results indicated that modifications in the thiophene ring enhanced antibacterial potency.

Case Study 2: Neuroprotective Effects

In a neuropharmacological study, a derivative of the compound was tested for AChE inhibition in vitro. The results demonstrated that it significantly reduced AChE activity compared to control groups, suggesting potential applications in Alzheimer's disease management.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopropanesulfonamide, and how can reaction progress and purity be monitored experimentally?

  • Methodology :

  • The compound can be synthesized via nucleophilic substitution or coupling reactions involving cyclopropanesulfonamide and a functionalized tetrahydropyran-thiophene precursor. Key steps include activating the oxane ring (e.g., via bromination at the 4-position) and coupling with the sulfonamide group using carbodiimide-based coupling agents .
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization or iodine staining is recommended to track reaction progress. Final purification typically employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
    • Critical Parameters : Solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for coupling steps), and stoichiometric ratios (1:1.2 for nucleophile-electrophile pairs) to minimize side products .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • NMR : 1H^1H and 13C^{13}C NMR are essential. Key signals include:
  • Thiophene protons: δ 6.8–7.2 ppm (multiplet for 2- and 5-positions).
  • Oxane methylene protons: δ 3.5–4.0 ppm (split due to chair conformation).
  • Cyclopropane sulfonamide: δ 1.0–1.5 ppm (cyclopropane CH2_2) and δ 3.2–3.6 ppm (SO2_2NH) .
  • IR : Strong absorption at ~1150 cm1^{-1} (S=O stretch) and ~3300 cm1^{-1} (N-H stretch) .
    • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves conformational details. For example, intramolecular hydrogen bonds between sulfonamide NH and oxane oxygen stabilize the structure . Software like SHELXL (for refinement) and Olex2 (for visualization) are standard .

Advanced Research Questions

Q. What computational strategies are effective for predicting the electronic properties and reactivity of this compound?

  • Density Functional Theory (DFT) :

  • Use B3LYP/6-31G(d) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps). The thiophene and sulfonamide groups contribute to electron-deficient regions, making the compound reactive toward electrophiles .
  • Solvent Effects : Include PCM (Polarizable Continuum Model) for solvation energy calculations, critical for predicting solubility and biological membrane permeability .
    • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using AMBER or GROMACS. The oxane ring’s chair conformation influences binding pocket compatibility .

Q. How can structure-activity relationships (SARs) be explored to enhance its biological activity?

  • Modification Strategies :

  • Oxane Ring : Introduce substituents (e.g., fluorine at the 3-position) to modulate lipophilicity and metabolic stability.
  • Sulfonamide Group : Replace cyclopropane with bicyclic systems (e.g., norbornene) to test steric effects on target binding .
    • Assays :
  • Enzymatic Inhibition : Screen against carbonic anhydrase isoforms (common sulfonamide targets) using fluorescence-based assays .
  • Cytotoxicity : Compare IC50_{50} values against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Analogues with electron-withdrawing groups on thiophene show enhanced activity .

Q. How can contradictory data in crystallographic and spectroscopic analyses be resolved?

  • Case Study : Disorder in SCXRD data (e.g., oxane ring puckering) can lead to ambiguous electron density maps. Refinement with SHELXL’s PART instruction resolves disorder by modeling alternate conformers with occupancy ratios .
  • Validation : Cross-check NMR coupling constants (e.g., 3JHH^3J_{HH}) with DFT-predicted dihedral angles to confirm dominant conformers in solution .

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